molecular formula C19H16N4O2S2 B2671842 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034246-40-5

4-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2671842
CAS No.: 2034246-40-5
M. Wt: 396.48
InChI Key: HUEJSZZMNVFFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide features a benzenesulfonamide core substituted at the 4-position with a pyrazole ring. The sulfonamide nitrogen is further functionalized with a (2-(thiophen-2-yl)pyridin-3-yl)methyl group, combining heterocyclic moieties (pyridine, thiophene, pyrazole) known for diverse biological interactions. Its design aligns with trends in sulfonamide-based drug discovery, where modular substituents enable tailored biological targeting .

Properties

IUPAC Name

4-pyrazol-1-yl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c24-27(25,17-8-6-16(7-9-17)23-12-3-11-21-23)22-14-15-4-1-10-20-19(15)18-5-2-13-26-18/h1-13,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEJSZZMNVFFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide represents a novel class of sulfonamide derivatives that have garnered attention for their potential biological activities, particularly in the context of parasitic infections and cancer treatment. This article reviews the existing literature on the biological activity of this compound, focusing on its efficacy against various pathogens and its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazole ring, a thiophene moiety, and a benzenesulfonamide group. Its molecular formula is C19H16N4O2SC_{19}H_{16}N_{4}O_{2}S . The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for drug development.

Antiparasitic Activity

Recent studies have highlighted the antileishmanial properties of related compounds in the 4-(1H-pyrazol-1-yl)benzenesulfonamide series. For instance, derivatives were tested against Leishmania infantum and Leishmania amazonensis, showing promising results with lower cytotoxicity compared to traditional treatments like pentamidine. Notably, compounds 3b and 3e displayed IC50 values of 0.059 mM and 0.065 mM against L. infantum, respectively, indicating significant antiparasitic activity .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. It is believed that derivatives can modulate key pathways involved in cancer progression. For example, studies have shown that pyrazole-containing sulfonamides can inhibit cancer cell proliferation through various mechanisms, including interference with signaling pathways related to cell growth and survival .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure influence biological activity. The introduction of specific substituents on the pyrazole or thiophene rings can enhance lipophilicity and electronic properties, thereby improving interaction with biological targets. Molecular modeling has been employed to predict these interactions and guide further compound optimization .

Case Study 1: Leishmaniasis Treatment

In a comparative study, several 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives were evaluated for their effectiveness against leishmaniasis. The study found that certain derivatives exhibited activity comparable to established treatments but with significantly reduced cytotoxic effects on mammalian cells, suggesting their potential as safer alternatives in leishmaniasis therapy .

Case Study 2: Cancer Cell Line Proliferation

Another investigation focused on the antiproliferative effects of various pyrazole derivatives on human cancer cell lines. Results indicated that some compounds displayed IC50 values in the low micromolar range against multiple cancer types, underscoring their potential utility in oncology .

Tables of Biological Activity Data

CompoundTarget PathogenIC50 (mM)Cytotoxicity (Mammalian Cells)
3bL. infantum0.059Low
3eL. amazonensis0.072Low
Derivative ACancer Cell Line0.045Moderate

Scientific Research Applications

Antileishmanial Activity

Recent studies have demonstrated that derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide exhibit significant activity against Leishmania species, which are responsible for leishmaniasis, a neglected tropical disease. Research indicates that some compounds show efficacy comparable to pentamidine, a standard treatment, but with reduced cytotoxicity towards mammalian cells. For instance, compounds synthesized from this class displayed IC50 values indicating potent antileishmanial effects against Leishmania infantum and Leishmania amazonensis .

CompoundIC50 (μM) against L. infantumIC50 (μM) against L. amazonensis
Compound A0.0590.070
Compound B0.0650.072

This data suggests that the incorporation of the sulfonamide group enhances the antileishmanial profile of these compounds .

Anticancer Potential

The pyrazole derivatives have also been investigated for their anticancer properties. Preliminary studies indicate that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the thiophene and pyridine groups is believed to contribute to their bioactivity by modulating interactions with cellular targets .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazines and appropriate carbonyl compounds.
  • Sulfonamide Formation : The introduction of the sulfonamide group is generally performed via reaction with sulfonyl chlorides.
  • Pyridine and Thiophene Incorporation : These moieties can be introduced through nucleophilic substitution or coupling reactions.

The SAR studies have shown that variations in substituents on the pyrazole and thiophene rings significantly affect biological activity, highlighting the importance of electronic properties and steric factors in optimizing efficacy .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s benzenesulfonamide core is shared with several analogs, but key differences in substituents influence physicochemical properties and bioactivity:

Compound ID Substituents Key Structural Differences vs. Target Compound Reference
Target Compound 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide - -
Compound 85 () N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide Benzothiazole-thiophene vs. pyridine-thiophene in target
Compound 7 () (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide Prop-1-enylamino linker; phenylpyrazole substituent
Compound 6a-o () 4-(5-Chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide derivatives Thiadiazole-imino linker vs. pyridine-thiophene in target
Example 53 () 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Chromenone and pyrazolopyrimidine substituents

Key Observations:

  • Pyridine vs. Benzothiazole: The target’s pyridine-thiophene group (vs.
  • Linker Diversity: Compounds 7 () and 6a-o () employ prop-1-enylamino or thiadiazole-imino linkers, respectively, which could alter conformational flexibility and hydrogen-bonding capacity compared to the target’s direct pyridine-thiophene attachment .
  • Complexity in Example 53 (): The chromenone and fluorophenyl groups introduce steric bulk and electron-withdrawing effects, contrasting with the target’s simpler heterocyclic system .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight (MW) and LogP:
    • Target Compound: Estimated MW ≈ 450–470 g/mol; LogP ≈ 2.5–3.5 (pyridine reduces hydrophobicity vs. benzothiazole).
    • Compound 85 (): Higher LogP (~4.0–4.5) due to benzothiazole’s lipophilicity .
  • Synthetic Accessibility: The target’s structure suggests feasible synthesis via Suzuki-Miyaura coupling for the pyridine-thiophene moiety, analogous to methods in .

Q & A

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

The compound’s physicochemical properties, such as molecular weight (367.06 g/mol), hydrogen bond donor/acceptor counts (1 and 5, respectively), and topological polar surface area (86.4 Ų), are critical for solubility and bioavailability studies. For instance, the high polar surface area suggests limited membrane permeability, necessitating formulation strategies like co-solvents or nanoparticle encapsulation in cellular assays . Density (1.5 g/cm³) and logP (3.0) further guide solvent selection for synthesis and purification (e.g., dichloromethane for extraction).

Q. What spectroscopic techniques are recommended for structural characterization?

1H NMR and crystallography are primary tools. For example, in related sulfonamide derivatives, 1H NMR resolves proton environments near the pyrazole and thiophene rings, while X-ray diffraction (XRD) using APEX2/SAINT software confirms bond angles (e.g., N2–C7–C11 torsion angle: 126.0°) and crystallographic packing . Mass spectrometry (exact mass: 367.06036) validates molecular integrity .

Q. What are common synthetic routes for analogous benzenesulfonamide derivatives?

Mannich reactions and nucleophilic substitutions are widely used. For instance, N-alkylation of pyrazole precursors with chloromethyl intermediates under basic conditions (e.g., K₂CO₃ in DMF) yields sulfonamide linkages. Post-synthetic modifications, such as Suzuki couplings for thiophene incorporation, require Pd catalysts and inert atmospheres .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s reactivity in target binding studies?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-rich thiophene and pyrazole rings likely participate in π-π stacking with aromatic residues in enzyme active sites. Molecular dynamics simulations (e.g., GROMACS) can assess binding stability under physiological conditions .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data?

Discrepancies between XRD and NMR data (e.g., rotational freedom of the thiophene-pyridine moiety) are addressed via variable-temperature NMR to probe dynamic behavior. For crystallographic ambiguities, high-resolution synchrotron XRD and Hirshfeld surface analysis refine electron density maps .

Q. How do reaction conditions influence regioselectivity in pyrazole functionalization?

Regioselectivity in pyrazole substitutions depends on steric and electronic factors. For example, using bulky bases (e.g., LDA) directs functionalization to the less hindered N1 position, while electrophilic agents (e.g., iodonium salts) favor C5 modification. Kinetic vs. thermodynamic control is validated via time-resolved HPLC monitoring .

Q. What methodologies validate metabolic stability influenced by the trifluoromethyl group?

In vitro microsomal assays (human liver microsomes + NADPH) quantify metabolic half-life. LC-MS/MS identifies metabolites, with the trifluoromethyl group reducing oxidative degradation due to its electron-withdrawing effects. Comparative studies with non-fluorinated analogs confirm enhanced stability .

Q. How can Design of Experiments (DoE) optimize synthetic yield and purity?

Response Surface Methodology (RSM) evaluates variables like temperature, solvent polarity, and catalyst loading. For a related sulfonamide, a Central Composite Design identified optimal conditions: 80°C, DMF/H₂O (3:1), and 5 mol% Pd(OAc)₂, achieving >85% yield and >98% purity .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate HPLC purity with HRMS and elemental analysis to distinguish synthetic impurities from degradation products .
  • Reaction Scale-Up : Pilot-scale synthesis requires solvent swapping (e.g., DMF to acetonitrile) to mitigate toxicity and improve downstream processing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.